molecular formula C20H16N4O2S B2714508 4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide CAS No. 1808561-43-4

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide

Cat. No. B2714508
CAS RN: 1808561-43-4
M. Wt: 376.43
InChI Key: TYCKUZCRXUGVGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . “4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide” was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .


Chemical Reactions Analysis

In a study, the design of synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown . “4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide” was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .

Scientific Research Applications

Anticancer Agent

This compound has been studied for its potential as an anticancer agent . It has been found to inhibit the growth of certain types of cancer cells, including triple-negative breast cancer cells (MDA-MB-231) and another breast cancer cell line (MCF-7) . The compound’s anticancer activity is believed to be due to its ability to inhibit the enzyme carbonic anhydrase IX, which is overexpressed in many solid tumors .

Antimicrobial Agent

In addition to its anticancer properties, “4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide” has also been studied for its antimicrobial properties . The inhibition of carbonic anhydrases present in bacteria can interfere with bacterial growth .

Aurora Kinase Inhibitor

The compound is also known as PHA-767491, and it is a selective inhibitor of Aurora kinase . Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Therefore, inhibiting these kinases can disrupt cell division and potentially stop the growth of cancer cells.

Apoptosis Inducer

The compound has been shown to induce apoptosis (programmed cell death) in certain cancer cells . For example, it was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .

Cellular Uptake Study

The compound has been used in cellular uptake studies . These studies are important for understanding how the compound enters cells, which can provide valuable information for drug development .

Chemical Synthesis

“4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide” is used in the chemical synthesis of new compounds . It is a key intermediate in the synthesis of new aryl thiazolone–benzenesulfonamides .

Mechanism of Action

The compound is known to inhibit Aurora kinase, a family of serine/threonine kinases that play a critical role in mitosis. In a study, it was found that three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .

Future Directions

The compound shows potential as an anticancer agent, with studies showing its effectiveness against certain cancer cell lines . Future research could focus on further exploring its anticancer properties and potential applications in cancer treatment.

properties

IUPAC Name

4-[(4-phenylquinazolin-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c21-27(25,26)16-12-10-15(11-13-16)22-20-23-18-9-5-4-8-17(18)19(24-20)14-6-2-1-3-7-14/h1-13H,(H2,21,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCKUZCRXUGVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide

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